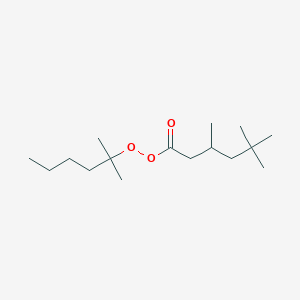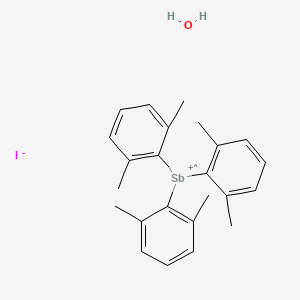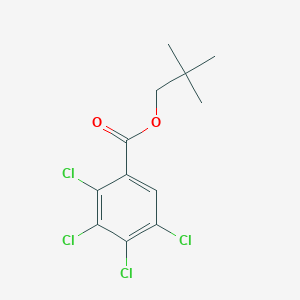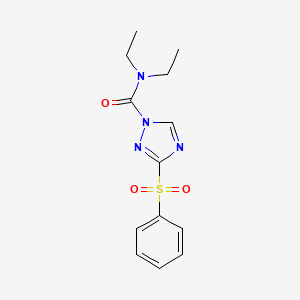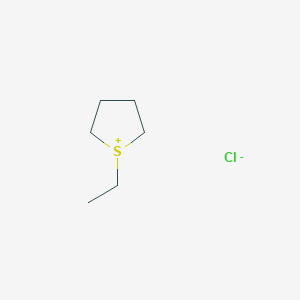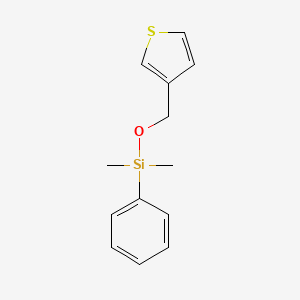
2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate is a chemical compound that features an aziridine ring attached to an ethyl group, which is further bonded to a trifluoromethanesulfonate group This compound is of significant interest in organic chemistry due to its unique structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate typically involves the reaction of aziridine with ethyl trifluoromethanesulfonate. One common method is the nucleophilic substitution reaction where aziridine acts as a nucleophile and displaces a leaving group from ethyl trifluoromethanesulfonate. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane, under mild conditions to prevent the decomposition of the aziridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and to handle the potentially hazardous nature of aziridines .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Ring-Opening Polymerization: The strained aziridine ring can undergo polymerization to form polyamines, which have applications in materials science.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the aziridine ring .
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile and reaction conditions. For example, nucleophilic ring-opening reactions can lead to the formation of β-amino alcohols, β-amino thiols, or β-amino ethers .
Applications De Recherche Scientifique
2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate involves the nucleophilic attack on the aziridine ring, leading to ring-opening and the formation of new bonds. The trifluoromethanesulfonate group acts as a good leaving group, facilitating these reactions. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl trifluoromethanesulfonate: A related compound that serves as a precursor in the synthesis of 2-(Aziridin-1-yl)ethyl trifluoromethanesulfonate.
Aziridine-1-carbaldehyde oximes:
Uniqueness
This compound is unique due to the presence of both an aziridine ring and a trifluoromethanesulfonate group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and polymer chemistry .
Propriétés
Numéro CAS |
112599-15-2 |
|---|---|
Formule moléculaire |
C5H8F3NO3S |
Poids moléculaire |
219.18 g/mol |
Nom IUPAC |
2-(aziridin-1-yl)ethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C5H8F3NO3S/c6-5(7,8)13(10,11)12-4-3-9-1-2-9/h1-4H2 |
Clé InChI |
MKYVIBFBWFSRBJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN1CCOS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



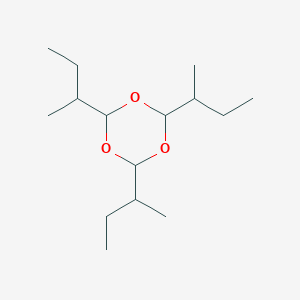
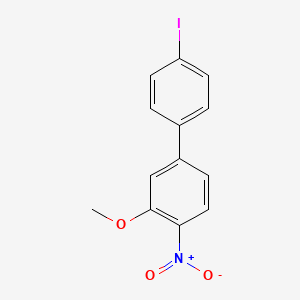
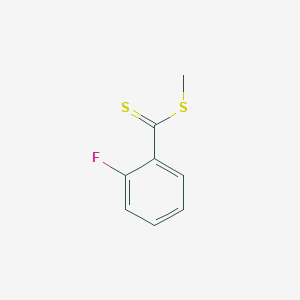


![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
